Benzyl diethyl phosphite

Beschreibung

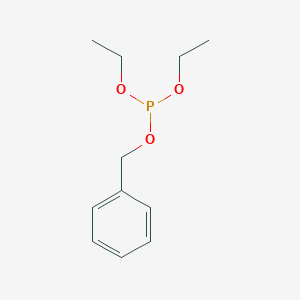

Benzyl diethyl phosphite (CAS 565-29-7), also known as diethyl benzylphosphonate, is an organophosphorus compound with the molecular formula C₁₁H₁₇O₃P. Structurally, it consists of a benzyl group (C₆H₅CH₂–) attached to a phosphonate core, where the phosphorus atom is bonded to two ethoxy (–OCH₂CH₃) groups and an oxygen atom . Studies demonstrate that the benzylphosphonate moiety enhances metabolic stability and bioavailability in biological systems, making it a candidate for drug development .

Eigenschaften

IUPAC Name |

benzyl diethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-3-12-15(13-4-2)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRSPWZERUQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182042 | |

| Record name | Benzyl diethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzyl diethyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2768-31-2 | |

| Record name | Benzyl diethyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl diethyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2768-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl diethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl diethyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl diethyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJS7Y794LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl diethyl phosphite can be synthesized through the reaction of benzyl chloride with diethyl phosphite in the presence of a base such as potassium carbonate. The reaction typically proceeds at room temperature, yielding this compound and potassium chloride as a byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalytic systems. For example, a combination of polyethylene glycol and potassium iodide can be used as a catalytic system to facilitate the reaction between benzyl chloride and diethyl phosphite. This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .

Analyse Chemischer Reaktionen

Wittig-Horner Reaction with Substituted Benzaldehydes

BDEP participates in Wittig-Horner reactions to form alkenes, offering advantages over traditional Wittig reagents due to milder conditions and higher nucleophilicity.

Key Findings

-

Substituent Effects : Electron-withdrawing groups (EWGs) on BDEP accelerate reaction rates by enhancing nucleophilicity. For example:

| Substituent (X) | Reaction Rate (k) Relative to H |

|---|---|

| Cl | 3.5x |

| Br | 4.2x |

| CH₃ | 0.6x |

-

Mechanism : The rate-determining step involves forming a pentacoordinated cyclic intermediate (Figure 1). This intermediate collapses to yield the alkene and a phosphate byproduct .

Thermodynamic Parameters

Reactions exhibit large negative entropy values (ΔS≠ = −81.96 to −43.04 J·K⁻¹), consistent with a highly ordered transition state .

Three-Component Reactions with Amines and Triethyl Orthoformate

BDEP reacts with benzylamines and triethyl orthoformate to produce two distinct products depending on stoichiometry and conditions:

Pathway 1 : At 80°C (amine:orthoformate:phosphite = 1:1:2):

Pathway 2 : At 135°C (amine:orthoformate:phosphite = 1:2:4):

-

Produces N-benzylaminomethylenebisphosphonic acid (1 ) through sequential phosphorylation.

Mechanistic Insights

-

Schiff Base Formation : Benzylamine reacts with in situ-generated benzaldehyde (from orthoformate) to form N-benzylidenebenzylamine (12 ), which undergoes phosphite addition (Scheme 1) .

-

Oxidative Conditions : Atmospheric oxygen or H₂O₂ shifts the pathway toward bisphosphonate formation by promoting dehydrogenation .

Hydrolysis and Stability

BDEP undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

-

Products: Benzyl phosphonic acid and ethanol.

-

Rate: Accelerates with HCl concentration (k = 0.12 h⁻¹ at 6 M HCl) .

Basic Hydrolysis :

-

Products: Benzyl phosphate salts.

-

Stability: BDEP is stable in anhydrous organic solvents but degrades rapidly in aqueous NaOH (t₁/₂ < 1 h at pH 12) .

Oxidation Reactions

BDEP oxidizes to benzyl diethyl phosphate using:

-

H₂O₂ : Mild conditions (25°C, 2 h) with 85–92% yield.

-

Peracids (e.g., mCPBA): Faster kinetics (t₁/₂ = 15 min) but lower selectivity .

Substituent-Dependent Reactivity

The benzyl group’s electronic properties significantly influence BDEP’s behavior:

| Reaction Type | Electron-Donating Groups (EDGs) | Electron-Withdrawing Groups (EWGs) |

|---|---|---|

| Wittig-Horner Reaction | Slows reaction (ρ = −1.64) | Accelerates reaction (ρ = +2.05) |

| Oxidation | Reduces stability | Enhances oxidative yield |

Comparative Analysis with Analogues

BDEP outperforms simpler phosphites in selectivity and reaction scope:

| Compound | Alkene Yield (%) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| BDEP | 92 | 0.12 |

| Diethyl phosphite | 68 | 0.45 |

| Triethyl phosphite | 54 | 0.33 |

Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphonates

Benzyl diethyl phosphite serves as a key reagent in the synthesis of various phosphonates. Its utility in this area is demonstrated through a sustainable method that employs PEG-400 as a solvent and KI/K₂CO₃ as catalysts. This method allows for the efficient conversion of benzyl halides into benzyl phosphonates with excellent yields and selectivity under mild conditions .

Table 1: Synthesis Conditions for Benzyl Phosphonates

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride + Diethyl phosphite | KI/K₂CO₃ | PEG-400 | Room Temp | 85-95 |

| Various substituted benzyl halides + Diethyl phosphite | KI/K₂CO₃ | PEG-400 | Room Temp | 80-90 |

This method not only enhances yield but also aligns with green chemistry principles by minimizing hazardous waste and using benign solvents.

Antimicrobial Activity

Recent studies have evaluated diethyl benzylphosphonate derivatives, synthesized from this compound, for their antimicrobial properties. These compounds were tested against various Escherichia coli strains, demonstrating significant cytotoxic effects. The introduction of different substituents on the phenyl ring influenced the minimal inhibitory concentration (MIC), indicating potential for development as new antimicrobial agents .

Case Study: Antimicrobial Testing

- Compound Tested: Diethyl benzylphosphonate

- Strains: E. coli K12 and R2-R4

- Results: Low MIC values observed, suggesting effectiveness against bacterial infections.

Coke Inhibition in Pyrolysis Processes

This compound has been investigated as a coke inhibitor during naphtha pyrolysis at high temperatures (1073 K). The compound demonstrated effectiveness in reducing coke formation, which is crucial for improving the efficiency and longevity of reactors used in petrochemical processes .

Table 2: Effectiveness of this compound as a Coke Inhibitor

| Temperature (K) | Coke Formation (g) | Inhibitor Concentration (%) |

|---|---|---|

| 1073 | 5.0 | 0.1 |

| 1073 | 3.2 | 0.5 |

This application highlights its role in enhancing industrial processes by mitigating undesirable side reactions.

Synthesis of α-Aminophosphonates

Another notable application is the synthesis of α-aminophosphonates through the reaction of this compound with amines. This reaction pathway has been optimized to yield α-aminophosphonates efficiently, which are valuable intermediates in pharmaceutical chemistry .

Synthesis Overview:

- Reagents: this compound + Aniline

- Process: Reaction under controlled conditions to form α-aminophosphonates.

- Yield Improvement: New synthetic methods have shown enhanced yields compared to traditional methods.

Wirkmechanismus

The mechanism of action of benzyl diethyl phosphite involves its ability to form stable carbon-phosphorus bonds. This reactivity is primarily due to the presence of the phosphorus atom, which can participate in various nucleophilic and electrophilic reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-phosphorus bonds. This property is exploited in the synthesis of various organophosphorus compounds .

Vergleich Mit ähnlichen Verbindungen

Diethyl Phosphite (DEP)

- Structure : Lacks the benzyl group; molecular formula C₄H₁₁O₃P.

- Properties : Acts as a precursor in synthesizing phosphonates and phosphorothioates. Unlike this compound, DEP is less lipophilic, limiting its membrane permeability in biological systems .

- Applications : Primarily used in industrial synthesis (e.g., flame retardants, plasticizers) rather than pharmaceuticals .

Dibenzyl Phosphite

- Structure : Contains two benzyl groups (C₆H₅CH₂–) instead of ethyl groups.

- Properties : Higher lipophilicity due to aromatic substituents, which may improve tissue penetration but reduce solubility in aqueous media .

- Applications : Utilized in technical applications (e.g., lubricant additives) rather than bioactive roles.

Dialkyl α-Hydroxy-Benzylphosphonates

- Examples : Diethyl α-benzoyloxy-α-phenyl-methylphosphonate (2f) and dimethyl analogs (4a–d) .

- Structure : Feature α-hydroxy or acyloxy substituents on the benzyl group.

- Properties: Anticancer Activity: Dimethyl derivatives (e.g., 4c) exhibit cytotoxicity, with [M + Na]+ = 281.0555 (C₁₁H₁₅O₅PNa) . Synthesis Yields: Ranged from 45% (prodrug 4) to 85% (α-aminophosphonate 1a) under microwave irradiation .

Functional Analogs

Bisphosphonic Acids

- Examples: N-Benzylaminobenzylphosphonic acid (compound 2) .

- Structure: Contain two phosphonate groups and an amino-benzyl moiety.

- Properties :

α-Aminophosphonates

- Structure: Mimic amino acids with a phosphonate group replacing the carboxylate.

- Properties: Bioactivity: Structural similarity to amino acids enables transdermal delivery and enzyme inhibition . Permeability: Compounds like 1a achieve 85% yield under solvent-free microwave conditions .

Phosphorothioates

- Examples : Triethylammonium O,O'-diethyl thiophosphate .

- Structure : Sulfur replaces one oxygen atom in the phosphonate group.

- Properties :

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Biological Activity | Synthesis Yield | Reference |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₇O₃P | Benzyl, diethyl | Antimicrobial (E. coli) | 45–85% | [1, 6] |

| Dibenzyl phosphite | C₁₄H₁₅O₃P | Two benzyl groups | Industrial applications | N/A | [19, 20] |

| Diethyl α-hydroxy-benzyl | C₁₈H₂₁O₅PNa | α-Benzoyloxy, diethyl | Anticancer (cytotoxicity) | 70.9% (NMR) | [9] |

| DEP | C₄H₁₁O₃P | Ethyl groups only | Precursor in synthesis | N/A | [17] |

| N-Benzylaminobenzylphos. | C₁₅H₁₇NO₃P | Amino-benzyl | Antibacterial (target-specific) | 85% (MW) | [4, 5] |

Research Findings and Implications

- Antimicrobial Superiority: this compound outperforms non-phosphorylated analogs (e.g., compound 7 in ) against E. coli strains, likely due to improved membrane transport .

- Synthetic Versatility: Multicomponent reactions (e.g., benzylamine + diethyl phosphite) enable modular synthesis of bisphosphonates and aminophosphonates, though yields vary with substituents .

- Clinical Potential: α-Hydroxy-benzylphosphonates show promise in anticancer research, but their ethyl/methyl ester variants differ in bioavailability .

Biologische Aktivität

Benzyl diethyl phosphite (BDEP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological properties, and mechanisms of action of BDEP, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a diethyl phosphite moiety. The general structure can be represented as follows:

The synthesis of BDEP typically involves the reaction of benzyl alcohol with diethyl phosphite, often facilitated by catalytic methods or microwave irradiation to enhance yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of benzyl phosphonate derivatives, including BDEP. A notable study evaluated various diethyl benzylphosphonate derivatives against Escherichia coli strains K12 and R2-R4. The results indicated that these compounds exhibited significant antimicrobial activity, with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics such as ciprofloxacin .

| Compound | MIC (µg/mL) | Activity against E. coli |

|---|---|---|

| BDEP | 25 | High |

| Ciprofloxacin | 50 | Moderate |

The introduction of phosphate ester groups enhances the metabolic stability and membrane transport of these compounds, making them promising candidates for further development as antibacterial agents .

Cytotoxic Effects

In addition to their antibacterial properties, this compound derivatives have demonstrated cytotoxic effects on various cancer cell lines. A study indicated that these compounds could induce oxidative stress in bacterial cells, leading to significant DNA damage . This effect was assessed using modified plasmid DNA assays, where alterations in DNA topology were observed following treatment with BDEP derivatives.

The biological activity of BDEP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzyl phosphonates act as antagonists to amino acid metabolism enzymes, disrupting cellular processes essential for bacterial growth .

- Oxidative Stress Induction : The compounds induce oxidative stress, resulting in DNA damage and cell death, which is particularly relevant in the context of antibiotic resistance .

- Membrane Disruption : The phosphonate group enhances the ability of these compounds to penetrate bacterial membranes, facilitating their cytotoxic effects .

Case Studies

- Antibacterial Efficacy Study : A comprehensive evaluation was conducted on various benzylphosphonate derivatives against resistant E. coli strains. The study demonstrated that BDEP exhibited superior antibacterial properties compared to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that BDEP significantly reduced cell viability at low concentrations. The mechanism involved the induction of apoptosis through oxidative pathways, highlighting its potential role in cancer therapy .

Q & A

Q. What are the established synthetic routes for benzyl diethyl phosphite in academic research?

this compound is synthesized via two primary routes:

- Chlorination/dehydrochlorination : Reacting diethyl phosphite with benzyl mercaptan under controlled conditions .

- Prodrug synthesis : Phosphorylation steps using diethyl phosphite and trimethylaluminum, followed by deprotection with TMSBr and palladium catalysts (e.g., Pd(PPh₃)₄) to remove ethyl or allyl groups . Key considerations include inert atmosphere maintenance and stoichiometric control to minimize side reactions.

Q. What purification methods are recommended for this compound?

Purification typically involves distillation under reduced pressure . For example:

- Sodium diethyl phosphite is prepared in anhydrous ether from diethyl phosphite and metallic sodium, followed by distillation at 83–84°C (17 mm Hg) .

- Ensure anhydrous conditions to prevent hydrolysis and monitor boiling points closely to isolate high-purity fractions.

Q. How is this compound characterized for physicochemical properties?

Critical characterization methods include:

- Molecular weight determination : Mass spectrometry or calculations based on PubChem data (262.24 g/mol) .

- logP prediction : Computational tools like MOE (Molecular Operating Environment) to assess hydrophobicity and blood-brain barrier permeability .

- Experimental validation : Octanol-water partition coefficient measurements or HPLC retention time analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for diastereoselective synthesis using this compound?

Optimization strategies include:

- Protecting group selection : Benzyl groups on substrates (e.g., isatin) enhance diastereoselectivity (up to 97% yield) compared to allyl or methyl groups when using KOtBu in THF at 0°C .

- Real-time monitoring : Techniques like TLC or HPLC to detect intermediates (e.g., Pudovik adducts) and terminate reactions before byproduct formation .

Q. What catalytic systems are effective for hydrophosphonylation reactions involving this compound?

- Rare earth catalysts : Bis(β-diketiminato) complexes (e.g., complex 1) achieve 97% yield in 5 minutes under solvent-free conditions for benzaldehyde hydrophosphonylation .

- Parameter optimization : Catalyst loading (0.05–0.08 mol%), substrate molar ratios (1:1.2 aldehyde:phosphite), and temperature (neat conditions) are critical .

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound derivatives?

SAR studies combine:

- Computational modeling : Molecular docking (MOE software) to predict binding affinities with targets like CNS receptors .

- In vitro assays : Permeability screening using Caco-2/MDCK cell lines and inhibitory activity tests on human colon adenocarcinoma models .

- Multivariate analysis : Principal Component Analysis (PCA) and RMSE metrics to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Methodological Considerations

- Synthetic reproducibility : Use freshly distilled diethyl phosphite and rigorously dried solvents to avoid side reactions .

- Catalyst handling : Store rare earth complexes under argon to prevent oxidation .

- Data validation : Cross-reference experimental logP values with computational predictions to ensure accuracy .

For further details on reaction mechanisms or analytical protocols, consult primary literature on phosphorylation kinetics or catalytic hydrophosphonylation . Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed journals or authoritative sources like PubChem and NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.